8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Overview
Description
8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione is a chemical compound with the molecular formula C14H16N6O2. It belongs to the class of purine derivatives and is characterized by the presence of a hydrazinyl group at the 8th position, a methyl group at the 3rd position, and a 2-methylphenylmethyl group at the 7th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylxanthine.
Hydrazination: The 3-methylxanthine is reacted with hydrazine hydrate to introduce the hydrazinyl group at the 8th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as xanthine oxidase and dihydrofolate reductase, which are involved in purine metabolism and DNA synthesis, respectively.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Hydrazino-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a phenylethyl group instead of a 2-methylphenylmethyl group.
8-Hydrazino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a phenoxyethyl group.
Uniqueness
8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione is unique due to the presence of the 2-methylphenylmethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can lead to differences in enzyme binding affinity, solubility, and overall bioactivity .
Properties
IUPAC Name |
8-hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-8-5-3-4-6-9(8)7-20-10-11(16-13(20)18-15)19(2)14(22)17-12(10)21/h3-6H,7,15H2,1-2H3,(H,16,18)(H,17,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLFWPYTVLFGQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NN)N(C(=O)NC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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